

# N-Ethylhexylone vs N-Ethylhexedrone pharmacological comparison

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## Compound Focus: N-Ethylhexylone

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## Chemical and Pharmacological Profile

The table below summarizes the core characteristics of NEH and NEP based on current research.

Feature	N-Ethylhexedrone (NEH)	N-Ethyl-nor-pentedrone (NEP)
Common Names	Hexen, N-Ethyl-hex [1] [2]	N-Ethylpentedrone [3] [4]
Chemical Structure	N-ethyl analogue of hexedrone; alpha-carbon side chain: butyl (4-carbon) [5] [2]	N-ethyl analogue of pentedrone; alpha-carbon side chain: propyl (3-carbon) [5]
Primary Molecular Target	Potent inhibitor of the Dopamine Transporter (DAT) [1] [5] [2]	Potent inhibitor of the Dopamine Transporter (DAT) [5]
In Vitro DAT Inhibition (IC50)	0.073 $\mu$ M [5]	0.091 $\mu$ M [5]
In Vitro SERT Inhibition (IC50)	>100 $\mu$ M [5]	76.39 $\mu$ M [5]
DAT/SERT Selectivity Ratio	1,457 [5]	844 [5]

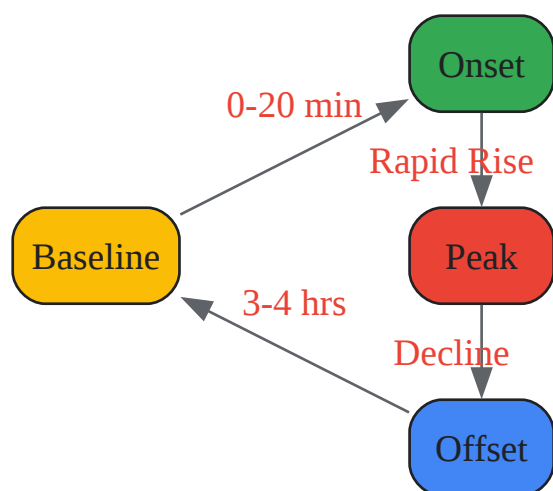
Feature	N-Ethylhexedrone (NEH)	N-Ethyl-nor-pentedrone (NEP)
Abuse Potential	High, associated with compulsive redosing [1] [2]	High, user reports note frequent redosing or bingeing [4]

## Experimental Data from Human Observational Study

A 2025 prospective observational study provides direct comparative data on the acute effects of NEH and NEP in humans [6] [3] [4].

- Methodology:** The study involved 16 participants with a history of recreational psychostimulant use. Subjects intranasally self-administered a single dose of either **NEP (n=8, 20-40 mg)** or **NEH (n=8, 20-40 mg)**. Physiological and subjective effects were monitored at multiple time points over 4 hours [6] [3] [4].
- Key Findings:** The table below summarizes the peak physiological effects (Emax) and key subjective effect timelines observed in the study.

Parameter	N-Ethylhexedrone (NEH)	N-Ethyl-nor-pentedrone (NEP)
Systolic BP (Emax)	+22.1 mmHg [3]	+20.6 mmHg [3]
Diastolic BP (Emax)	+16.8 mmHg [3]	+11.9 mmHg [3]
Heart Rate (Emax)	+21.6 bpm [3]	+22.3 bpm [3]
Onset of Effects	Within 20 minutes [6]	Within 20 minutes [6]
Duration of Effects	Return to baseline 3-4 hours post-administration [6]	Return to baseline 3-4 hours post-administration [6]
Time-Course Profile	Typical psychostimulant-like effect profile [6]	Faster onset and more rapid disappearance of subjective effects compared to NEH [6]



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## Detailed Experimental Protocols

For researchers looking to replicate or analyze the cited studies, here is a breakdown of the key methodological details.

### 1. Human Observational Study (Acute Effects) [6] [3] [4]

- **Participants:** 16 adults (7 women, 9 men), mean age ~28-31 years, with prior recreational psychostimulant use. Baseline drug urine tests were negative.
- **Administration:** Intranasal self-administration (insufflation) of a single dose of 20-40 mg of either NEP or NEH.
- **Physiological Measures:** Systolic and diastolic blood pressure, heart rate, and cutaneous temperature were measured.
- **Subjective Effects:** Assessed using Visual Analogue Scales (VAS), the Addiction Research Center Inventory (ARCI) questionnaire, and the Evaluation of Subjective Effects of Substances with Abuse Potential questionnaire.
- **Timing of Assessments:** Data collected at 0, 20, and 40 minutes, and at 1, 1.5, 2, 3, and 4 hours post-administration.

### 2. In Vitro Transporter Assay [5]

- **System:** HEK293 cells expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
- **Uptake Inhibition Assay:** Cells were incubated with the test cathinones to determine their ability to inhibit the uptake of tritiated neurotransmitters ([<sup>3</sup>H]MPP+ for hDAT, [<sup>3</sup>H]5-HT for hSERT).

- **Data Analysis:** IC50 values (concentration causing 50% inhibition of uptake) were determined from concentration-response curves.

### 3. Metabolic Profile Study [7]

- **Objective:** To identify phase-I and phase-II metabolites of synthetic cathinones in urine.
- **Administration:** Human volunteers administered 20-40 mg of NEH or NEP intranasally.
- **Sample Collection:** Urine samples collected at 0-2 and 2-4 (or 2-5) hours post-administration.
- **Analysis:** Urine samples were analyzed using UHPLC-QTOF-HRMS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry).
- **Identified Metabolic Pathways:** Keto group reduction, hydroxylation, N-dealkylation, and glucuronide conjugation (phase-II).

## Key Conclusions for Researchers

- **NEH shows slightly higher potency** in inhibiting the dopamine transporter in vitro compared to NEP, which may correlate with a higher risk of abuse [5].
- In a human observational study, both substances produced **comparable acute physiological effects** (increased blood pressure, heart rate) and a similar overall duration of action [6] [3].
- The primary clinical difference noted was that **NEP had a faster onset and offset of subjective effects** compared to NEH [6]. This faster kinetic profile can influence patterns of use, potentially leading to more frequent redosing.
- Both substances are metabolized via similar pathways, but specific metabolic markers can be identified and used for toxicological screening [7].

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